molecular formula C9H5BrFNO B2508607 8-Bromo-6-fluoroquinolin-4-ol CAS No. 1019016-29-5

8-Bromo-6-fluoroquinolin-4-ol

Cat. No. B2508607
CAS RN: 1019016-29-5
M. Wt: 242.047
InChI Key: BZXSITKAJRDRIN-UHFFFAOYSA-N
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Description

The compound "8-Bromo-6-fluoroquinolin-4-ol" is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms on the quinoline ring system can significantly alter the chemical and physical properties of the molecule, potentially leading to enhanced biological activity or selectivity .

Synthesis Analysis

The synthesis of halogenated quinolines, such as "this compound," often involves multi-step synthetic routes starting from readily available quinoline precursors. For instance, a practical and scalable route for synthesizing halogenated quinolines has been reported, which could be adapted for the synthesis of "this compound" . Additionally, the synthesis of related compounds like 6-bromoquinoline has been achieved through reactions such as the Skraup synthesis, which might provide insights into the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of halogen atoms, which can influence the molecule's electronic distribution and reactivity. For example, the structure of 7-bromoquinolin-8-ol has been established, showing intermolecular and weak intramolecular hydrogen bonds, which could be relevant for "this compound" as well . The presence of halogen atoms can also lead to halogen bonding, which can direct the supramolecular assembly of the molecules .

Chemical Reactions Analysis

Halogenated quinolines can participate in various chemical reactions, often serving as intermediates for the synthesis of biologically active compounds. For example, bromo-4-iodoquinoline is an important intermediate for the synthesis of kinase inhibitors . The reactivity of "this compound" could be explored in similar contexts, potentially leading to the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of halogen atoms. These atoms can increase the density, boiling point, and molecular weight of the compound. The fluorine atom, being highly electronegative, can also affect the acidity of the hydroxyl group and the overall polarity of the molecule. The photolabile nature of related brominated hydroxyquinolines suggests that "this compound" may also have interesting photochemical properties, which could be useful in applications such as photolabile protecting groups .

Mechanism of Action

While the specific mechanism of action for “8-Bromo-6-fluoroquinolin-4-ol” is not available, fluoroquinolones, a related family of compounds, work by inhibiting bacterial DNA-gyrase, leading to a high level of antibacterial activity .

Safety and Hazards

“8-Bromo-6-fluoroquinolin-4-ol” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

8-bromo-6-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXSITKAJRDRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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